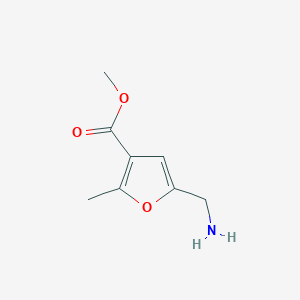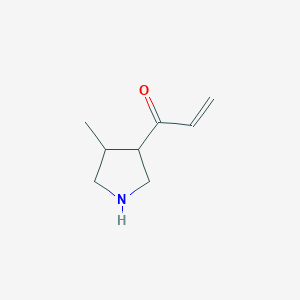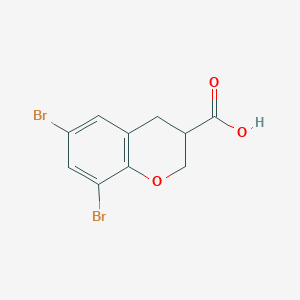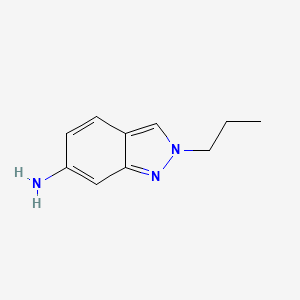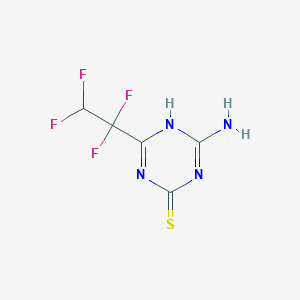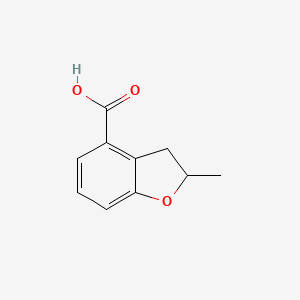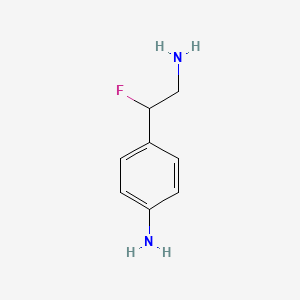
4-(2-Amino-1-fluoroethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Amino-1-fluoroethyl)aniline is an organic compound with the molecular formula C8H11FN2 It is a derivative of aniline, where the aniline ring is substituted with a 2-amino-1-fluoroethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Amino-1-fluoroethyl)aniline typically involves the nucleophilic substitution of a fluoroarene with an appropriate amine. One common method is the reduction of a nitroarene precursor. For instance, 4-nitrofluorobenzene can be reduced using hydrogenation in the presence of a catalyst to yield 4-fluoroaniline, which can then be further reacted to introduce the 2-amino-1-fluoroethyl group .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or distillation to obtain the desired purity and yield .
化学反応の分析
Types of Reactions: 4-(2-Amino-1-fluoroethyl)aniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or iron (Fe) with hydrochloric acid (HCl) are commonly employed.
Substitution: Sodium amide (NaNH2) in liquid ammonia is often used for nucleophilic aromatic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives .
科学的研究の応用
4-(2-Amino-1-fluoroethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to tag proteins or other biomolecules for fluorescence studies.
作用機序
The mechanism of action of 4-(2-Amino-1-fluoroethyl)aniline involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, while the fluoro group can participate in unique interactions due to its electronegativity. These interactions can affect the compound’s binding affinity and specificity for its targets, influencing its biological activity .
類似化合物との比較
4-Fluoroaniline: A simpler derivative with a single fluoro group on the aniline ring.
2-Amino-4-fluorophenol: Another derivative with both amino and fluoro groups, but with different substitution patterns.
4-(2-Aminoethyl)aniline: Similar structure but lacks the fluoro group.
Uniqueness: 4-(2-Amino-1-fluoroethyl)aniline is unique due to the presence of both an amino and a fluoro group, which can impart distinct chemical and biological properties. The combination of these functional groups allows for specific interactions and reactivity that are not observed in simpler derivatives .
特性
分子式 |
C8H11FN2 |
|---|---|
分子量 |
154.18 g/mol |
IUPAC名 |
4-(2-amino-1-fluoroethyl)aniline |
InChI |
InChI=1S/C8H11FN2/c9-8(5-10)6-1-3-7(11)4-2-6/h1-4,8H,5,10-11H2 |
InChIキー |
MIXGIEXWSKYASH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(CN)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



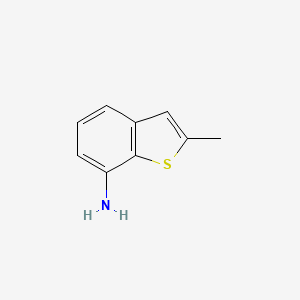
![(1R)-1-[4-(3-methylbutoxy)phenyl]ethanamine](/img/structure/B13180191.png)
methanol](/img/structure/B13180194.png)
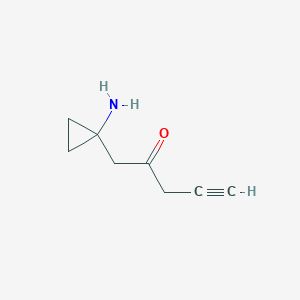
![[1-(Aminomethyl)cyclooctyl]methanol](/img/structure/B13180214.png)
![1-[2-(Aminomethyl)-1,3-thiazol-4-YL]prop-2-EN-1-one](/img/structure/B13180217.png)
